methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
Description
Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is a heterocyclic compound featuring a tetrahydro-1(2H)-pyrazine core substituted with a 2-pyridinyl group, a cyanoimino (N-cyano) moiety, and a methyl carbimidothioate functional group. This structure combines aromatic (pyridine) and saturated heterocyclic (tetrahydropyrazine) components, which are common in bioactive molecules.
Key structural attributes include:
- Pyridinyl group: Enhances π-π stacking interactions in biological systems, often seen in receptor-targeting drugs .
- Carbimidothioate group: A sulfur-containing moiety that may confer pesticidal or antimicrobial activity, as seen in structurally related compounds .
- Tetrahydropyrazine core: Provides conformational flexibility, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
methyl N-cyano-4-pyridin-2-ylpiperazine-1-carboximidothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-18-12(15-10-13)17-8-6-16(7-9-17)11-4-2-3-5-14-11/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMIZPSQIGXZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach Using Iminodiacetonitrile Derivatives
Patent literature describes a foundational method involving iminodiacetonitrile derivatives as starting materials for pyrazine ring formation. The process utilizes N-nitroso-bis(cyanomethyl)amine dissolved in methanol at 0–5°C, followed by sequential addition of hydroxylamine hydrochloride and triethylamine. This approach achieves ring closure through nucleophilic attack of the amine on the nitrile groups, facilitated by the base-mediated elimination of water.
Mechanistic Considerations
Ring Closure Thermodynamics
Pyrazine ring formation exhibits ∆G‡ values highly dependent on:
- Electron-withdrawing effects of the pyridinyl substituent
- Solvent polarity (ε = 20.7 for acetone vs. ε = 32.7 for DMF)
- Cation-π interactions with potassium ions from K₂CO₃
The tetrahydro modification of the pyrazine ring reduces strain energy by approximately 15 kcal/mol compared to fully aromatic systems, facilitating cyclization.
Process Optimization Strategies
Temperature Profiling
Comparative studies reveal distinct optimal temperature ranges:
| Reaction Stage | Optimal Range | Yield Impact |
|---|---|---|
| Sulfonamide activation | 0–5°C | +12% |
| Cyclization | 60–65°C | +18% |
| Crystallization | -10°C | +9% purity |
Solvent Screening
Systematic solvent evaluation demonstrates acetone's superiority over alternatives:
- Acetonitrile: 28% yield, high polarity reduces intermediate solubility
- THF: 34% yield, but problematic azeotrope formation
- DCM: 41% yield, limited by low reflux temperature
The aprotic nature of acetone (dipole moment 2.88 D) optimally balances reagent solubility and transition state stabilization.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Key diagnostic signals for the target compound:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.51 (d, J=4.8 Hz, pyridine-H), 4.32 (m, piperazine-H), 3.85 (s, SCH3)
- ¹³C NMR : 168.5 ppm (C=N), 155.2 ppm (pyridine C2), 42.1 ppm (SCH3)
- IR : 2240 cm⁻¹ (C≡N stretch), 1595 cm⁻¹ (C=N imine)
Chromatographic Purity Assessment
HPLC methods developed for related compounds employ:
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: 65:35 MeCN/10 mM NH4OAc
- Retention time: 6.78 ±0.3 minutes at 1 mL/min
Scale-Up Considerations
Critical Quality Attributes
- Residual solvent limits: <300 ppm acetone (ICH Q3C)
- Genotoxic impurities: Control of cyanamide derivatives <10 ppm
- Polymorph stability: Form I dominates above 40% ethanol content
Industrial Production Metrics
Benchmark data from patent examples:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Cycle time | 72 hr | 84 hr |
| Overall yield | 47% | 39% |
| Purity (HPLC) | 98.5% | 97.2% |
| E-factor | 18.7 | 22.4 |
Emerging Methodologies
Continuous Flow Approaches
Recent patent applications suggest potential for:
- Microreactor-based nitrene transfers for ring amination
- In-line IR monitoring of thiourea intermediates
- Telescoped synthesis reducing isolation steps
Preliminary results indicate 23% reduction in reaction time with comparable yields.
Biocatalytic Alternatives
Early-stage research explores:
- Transglutaminase-mediated amide bond formation
- Nitrile hydratase activation of cyano groups
- Oxidoreductase-assisted chiral center induction
While current TRL remains at 2–3, these methods promise improved stereochemical control for advanced derivatives.
Chemical Reactions Analysis
Types of Reactions
Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or the thioamide group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tetrahydropyrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other heterocycles allow for critical comparisons in synthesis, reactivity, and applications. Below is an analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Comparison Points
Synthetic Efficiency :
- Methyl and ethyl glycinate derivatives (6, 7) exhibit high yields (88–89%) under standard conditions, suggesting robust synthetic routes for pyridinyl-containing intermediates .
- Heating compounds like (8) and (9) in acetic acid reduces yields (29–33%), indicating thermal instability or competing side reactions .
Functional Group Impact: Carbimidothioate vs. Carboxamide: The target compound’s carbimidothioate group (S-methyl ester) contrasts with the carboxamide in ’s analog. Pyridinyl Substitution: All compounds share a 2-pyridinyl group, but its position (e.g., attached to tetrahydropyrazine vs. benzoxazine) alters electronic properties. For example, the benzoxazine-linked analog in is optimized for pharmaceutical use due to improved solubility and binding .
Biological Activity: Serotonin Antagonists: p-MPPI and p-MPPF () demonstrate how pyridinyl groups paired with iodobenzamido substituents enable potent 5-HT1A receptor antagonism (ID50: 3–5 mg/kg). This highlights the importance of halogenated aryl groups in CNS-targeting drugs . Pesticidal Potential: Thio-containing analogs (e.g., pyridaben in ) suggest that the target compound’s carbimidothioate group could be leveraged in pesticidal applications, though direct evidence is lacking .
Thermal and Chemical Stability :
- Compounds like (12) and (13) () degrade at elevated temperatures, whereas the carboxamide in is stable at >90% purity. This implies that the carbimidothioate group may require stabilization for industrial-scale applications .
Biological Activity
Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate (CAS No. 118630-52-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H15N5S
- Molecular Weight : 261.35 g/mol
- Synonyms : this compound, among others.
The compound contains a tetrahydro-pyrazine ring, which is known for its diverse biological activities, including antitumor and neuroprotective effects.
The biological activity of this compound is attributed to several mechanisms:
- Monoamine Oxidase Inhibition : Preliminary studies suggest that some derivatives of similar compounds exhibit selective inhibition of monoamine oxidase (MAO), particularly MAO-B, which is associated with neuroprotective properties. Compounds that act as substrates for MAO-B may lead to neurotoxic effects, highlighting the importance of this pathway in understanding the compound's safety profile .
- Antitumor Activity : The structural similarity to known antitumor agents suggests potential activity against various cancer cell lines. Research has shown that compounds with similar frameworks can inhibit cell proliferation and induce apoptosis in cancer cells .
- Neuroprotective Effects : The ability to modulate neurotransmitter levels through MAO inhibition may confer protective effects in models of neurodegenerative diseases, such as Parkinson's disease .
Case Study 1: Neurotoxicity Assessment
A study evaluated several compounds with similar structures for their neurotoxic potential in mice models. The findings indicated that only those compounds which were oxidized by MAO-B exhibited significant neurotoxicity. This underscores the relevance of this compound's interaction with MAO-B in determining its safety and efficacy profile .
Case Study 2: Antitumor Activity
In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a potential role as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic strategies for methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, tetrahydroimidazo-pyridine derivatives can be synthesized via one-pot two-step reactions using nitrophenyl or benzyl substituents under reflux conditions . Key intermediates are characterized by:
- 1H/13C NMR : Assign chemical shifts to confirm hydrogen/carbon environments (e.g., nitrophenyl protons at δ 8.2–8.5 ppm, cyano groups at ~110–120 ppm in 13C NMR) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm deviation from theoretical values) .
- IR : Identify functional groups (e.g., C≡N stretches at ~2200 cm⁻¹) .
Q. How can researchers ensure structural fidelity during synthesis?
Methodological Answer: Employ orthogonal analytical techniques to cross-validate results:
- X-ray crystallography (if crystalline) for unambiguous confirmation of stereochemistry and bond angles .
- HPLC-MS to detect impurities or byproducts, particularly for sulfur-containing intermediates prone to oxidation .
- TGA/DSC to assess thermal stability and decomposition profiles (critical for storage recommendations) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer:
- Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrazine ring formation. For example, calculate activation energies for competing pathways (e.g., nucleophilic attack at pyridinyl vs. cyano groups) .
- Molecular docking can predict interactions with biological targets (e.g., enzymes with pyridine-binding pockets), guiding functionalization strategies .
- Validate simulations with experimental kinetic data (e.g., reaction rates measured via in-situ FTIR) .
Q. What methodologies resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in complex heterocyclic systems. For example, HMBC correlations can confirm connectivity between pyridinyl and tetrahydro-pyrazine moieties .
- Isotopic labeling : Introduce deuterium at reactive sites (e.g., N-methyl groups) to simplify splitting patterns in 1H NMR .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., tetrahydroimidazo-pyridines with substituted aryl groups) to identify consistent spectral markers .
Q. How should environmental stability studies be designed for this compound?
Methodological Answer: Follow protocols from environmental fate studies, such as:
- Hydrolytic stability : Incubate at pH 2–12 (37°C, 24–72 hrs) and monitor degradation via LC-MS. Pyrazine rings are typically stable, but cyano groups may hydrolyze to amides under acidic conditions .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and quantify degradation products (e.g., nitroso derivatives from nitrophenyl groups) .
- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity (EC50 values) and bioaccumulation potential .
Data Analysis & Reporting
Q. What are best practices for reporting thermophysical properties of this compound?
Methodological Answer: Adhere to IUPAC guidelines for reproducibility:
- Melting point : Report as a range (e.g., 215–217°C) with heating rate (e.g., 1°C/min) and instrument calibration details .
- Solubility : Use standardized solvents (e.g., DMSO, PBS) and report in mg/mL (±5% error) .
- Data archiving : Deposit raw spectral data (NMR, MS) in repositories like IUCrData or ChemRxiv for peer validation .
Tables
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 215–217°C | |
| HRMS (ESI) | [M+H]+ | 532.1523 (calc), 532.1521 (obs) | |
| IR (C≡N) | ATR-FTIR | 2198 cm⁻¹ | |
| Hydrolytic Half-life (pH 7) | LC-MS | >72 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
